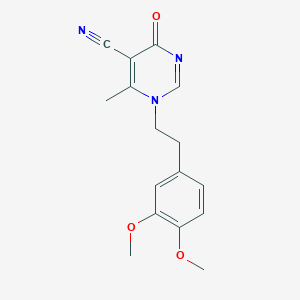
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine is a chemical compound with the molecular formula C12H15Cl2NO3S and a molecular weight of 324.22 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a 2,5-dichloro-4-ethoxyphenyl group and a sulfonyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the 2,5-Dichloro-4-ethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with the 2,5-dichloro-4-ethoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Sulfonylation: The final step involves the introduction of the sulfonyl group to the pyrrolidine ring. This can be done using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the biological activity of sulfonylpyrrolidine derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can also interact with various biological targets, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylpyrrolidine can be compared with other sulfonylpyrrolidine derivatives, such as:
1-(2,5-Dichlorophenyl)sulfonylpyrrolidine: Lacks the ethoxy group, which may affect its solubility and biological activity.
1-(4-Ethoxyphenyl)sulfonylpyrrolidine: Lacks the chloro substituents, which may influence its reactivity and binding affinity.
1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its chemical properties.
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-2-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMSPNBIACARRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
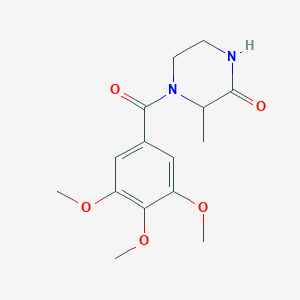
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/new.no-structure.jpg)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)
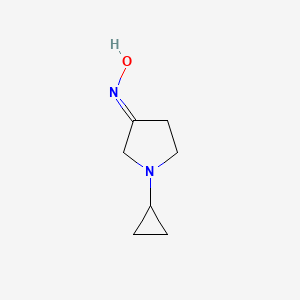
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
![7-(TERT-BUTYL)-2-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2852786.png)
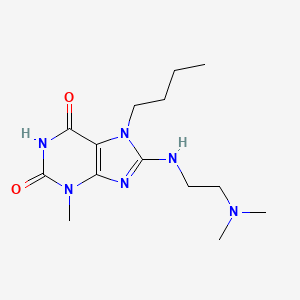
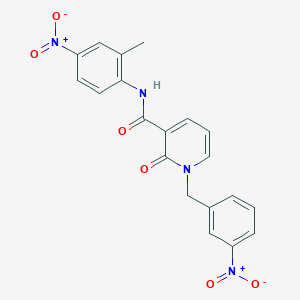
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)
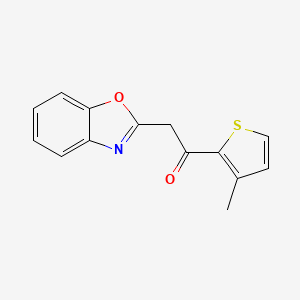

![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)
